molecular formula C25H24N2O5 B12139477 4'-hydroxy-1'-(2-methoxyethyl)-3'-[(4-methylphenyl)carbonyl]-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

4'-hydroxy-1'-(2-methoxyethyl)-3'-[(4-methylphenyl)carbonyl]-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12139477
M. Wt: 432.5 g/mol
InChI Key: PFGGGWLSMRRSEE-MRCUWXFGSA-N
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Description

4’-hydroxy-1’-(2-methoxyethyl)-3’-(4-methylbenzoyl)-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage between two cyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-hydroxy-1’-(2-methoxyethyl)-3’-(4-methylbenzoyl)-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. Key steps may include:

  • Formation of the indole ring through Fischer indole synthesis.
  • Introduction of the spiro linkage via cyclization reactions.
  • Functionalization of the indole ring with hydroxy, methoxyethyl, and methylbenzoyl groups through electrophilic aromatic substitution.
  • Final steps may involve purification using chromatography techniques.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Optimization of temperature and pressure conditions.
  • Implementation of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4’-hydroxy-1’-(2-methoxyethyl)-3’-(4-methylbenzoyl)-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Br2, Cl2), Nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4’-hydroxy-1’-(2-methoxyethyl)-3’-(4-methylbenzoyl)-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-pyrrole] derivatives: Compounds with similar spiro linkage and functional groups.

    Indole derivatives: Compounds with the indole ring structure but different substituents.

    Benzoyl derivatives: Compounds with the benzoyl group attached to different core structures.

Uniqueness

The uniqueness of 4’-hydroxy-1’-(2-methoxyethyl)-3’-(4-methylbenzoyl)-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione lies in its specific combination of functional groups and spiro linkage, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H24N2O5

Molecular Weight

432.5 g/mol

IUPAC Name

(4'E)-4'-[hydroxy-(4-methylphenyl)methylidene]-1'-(2-methoxyethyl)-1-prop-2-enylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C25H24N2O5/c1-4-13-26-19-8-6-5-7-18(19)25(24(26)31)20(21(28)17-11-9-16(2)10-12-17)22(29)23(30)27(25)14-15-32-3/h4-12,28H,1,13-15H2,2-3H3/b21-20-

InChI Key

PFGGGWLSMRRSEE-MRCUWXFGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)CC=C)CCOC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)CC=C)CCOC)O

Origin of Product

United States

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